An In-depth Technical Guide to the Synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
An In-depth Technical Guide to the Synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthetic pathway to obtain 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into three core transformations: the diazotization and iodination of 5-aminoindazole, the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group, and a final Sonogashira cross-coupling reaction to introduce the butynyl moiety. This document elucidates the rationale behind the chosen synthetic strategy, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis. The content is structured to empower researchers with the practical knowledge and theoretical understanding necessary to replicate and adapt this synthesis for their specific research and development needs.
Introduction and Strategic Overview
Indazole-containing compounds are a prominent class of heterocycles in pharmaceutical research, exhibiting a wide range of biological activities. The functionalization of the indazole scaffold is a key aspect of lead optimization in drug discovery programs. The target molecule, 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, incorporates a butynyl group at the C5 position, a common structural motif for modulating pharmacological properties, and a tetrahydropyranyl (THP) protecting group on the indazole nitrogen. The THP group serves to prevent unwanted side reactions during the subsequent cross-coupling step and can be readily removed under acidic conditions if required for further derivatization.
The synthetic strategy is designed as a modular and reliable three-step sequence, commencing with commercially available 5-aminoindazole. This approach allows for the isolation and characterization of key intermediates, ensuring the integrity of the final product.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C triple bond, suggesting a Sonogashira coupling as the final key bond-forming step. This retrosynthetic approach is illustrated in the diagram below.
Experimental Section: Detailed Synthetic Protocols
This section provides detailed, step-by-step procedures for the synthesis of the target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 5-Iodo-1H-indazole
The initial step involves the conversion of 5-aminoindazole to 5-iodo-1H-indazole via a Sandmeyer-type reaction. This transformation proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide anion.
Reaction Scheme:
Experimental Protocol:
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To a stirred suspension of 5-aminoindazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C (ice bath), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 5 °C.
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The resulting solution is stirred at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
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A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the reaction mixture.
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The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour, during which nitrogen gas evolution is observed.
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After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by recrystallization or flash column chromatography to afford 5-iodo-1H-indazole as a solid.[1]
| Parameter | Value |
| Starting Material | 5-Aminoindazole |
| Key Reagents | Sodium nitrite, Potassium iodide, Hydrochloric acid |
| Solvent | Water |
| Temperature | 0 °C to 60 °C |
| Typical Yield | 85-95% |
Step 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
The protection of the indazole nitrogen is crucial for the success of the subsequent Sonogashira coupling. The tetrahydropyranyl (THP) group is a suitable choice due to its stability under the basic conditions of the coupling reaction and its ease of introduction and removal.[2][3]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) is added 3,4-dihydropyran (DHP, 1.5 eq).
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A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq) is then added to the mixture.[2]
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The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is diluted with DCM and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[4]
| Parameter | Value |
| Starting Material | 5-Iodo-1H-indazole |
| Key Reagents | 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | 90-98% |
Step 3: Synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
The final step is a Sonogashira cross-coupling reaction between the THP-protected 5-iodoindazole and 1-butyne.[5] This palladium- and copper-catalyzed reaction is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[6][7]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) is added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).[8]
-
The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.
-
1-Butyne (1.2 eq), either as a gas bubbled through the solution or as a condensed liquid, is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst residues, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[9]
| Parameter | Value |
| Starting Material | 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| Key Reagents | 1-Butyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
Safety and Handling
It is imperative that all chemical manipulations are performed with strict adherence to safety protocols. Below is a summary of the key hazards associated with the reagents used in this synthesis.
| Reagent | Key Hazards | Handling Precautions |
| 3,4-Dihydropyran (DHP) | Highly flammable, harmful if swallowed or inhaled, may form explosive peroxides.[1] | Keep away from ignition sources. Store in a cool, dry, well-ventilated area. Handle under an inert atmosphere.[6] |
| Pyridinium p-toluenesulfonate (PPTS) | Causes skin and eye irritation. May cause sensitization by skin contact.[3] | Avoid contact with skin and eyes. Wear appropriate PPE. |
| Palladium Catalysts | May cause skin, eye, and respiratory irritation. Some palladium compounds are toxic. | Handle in a well-ventilated area. Avoid inhalation of dust. |
| Copper(I) Iodide | Harmful if swallowed, causes skin and serious eye irritation. Very toxic to aquatic life.[2][5] | Avoid contact and inhalation. Prevent release to the environment. |
| 1-Butyne | Extremely flammable gas. Contains gas under pressure; may explode if heated.[9] | Handle in a well-ventilated area, away from ignition sources. Use appropriate gas handling equipment. |
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
5-Iodo-1H-indazole: Expected ¹H NMR signals include a characteristic downfield singlet for the indazole C3-H and aromatic protons in the 7-8 ppm region. The ¹³C NMR will show signals corresponding to the iodinated and other aromatic carbons.
-
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: The ¹H NMR spectrum will show additional signals for the THP protecting group, typically a multiplet for the anomeric proton (O-CH-O) around 5.5-6.0 ppm and multiplets for the methylene protons of the pyran ring between 1.5 and 4.0 ppm.
-
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: The ¹H NMR spectrum will show the disappearance of the signals corresponding to the iodo-substituted aromatic ring and the appearance of new signals for the butynyl group, including a triplet for the terminal methyl group and a quartet for the methylene group adjacent to the triple bond. The ¹³C NMR will show characteristic signals for the alkyne carbons.
Conclusion
This technical guide has outlined a robust and reproducible three-step synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The described protocols are based on well-established and reliable chemical transformations, providing a clear pathway for researchers in the field of drug development and organic synthesis. By following the detailed experimental procedures and adhering to the safety precautions, scientists can confidently synthesize this valuable indazole derivative for further investigation and application in their research endeavors.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- Wiley-VCH.
-
ResearchGate. Reaction timecourse for THP protection of pyrazole. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Carl ROTH. Safety Data Sheet: Copper(I) iodide. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]
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